

# allyl n-octyl ether CAS number and molecular formula.

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## Compound of Interest

Compound Name: **Allyl n-octyl ether**

Cat. No.: **B1268035**

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## An In-depth Technical Guide to **Allyl n-Octyl Ether**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **allyl n-octyl ether**, a member of the alkyl allyl ether family. It includes key chemical identifiers, physicochemical properties, detailed synthetic protocols, and reaction diagrams intended for a technical audience in research and development.

## Compound Identification and Properties

**Allyl n-octyl ether** is an organic compound characterized by an allyl group and an n-octyl group linked by an ether bond. The "n-octyl" designation specifies a straight eight-carbon alkyl chain.[\[1\]](#)

## Chemical Identifiers

The fundamental identifiers for **allyl n-octyl ether** are summarized below.

Identifier	Value	Source
CAS Number	3295-97-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	170.29 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
IUPAC Name	1-(prop-2-en-1-yloxy)octane	<a href="#">[2]</a> <a href="#">[8]</a>
InChI Key	IELYMBBIHQDONA-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	CCCCCCCCOCCC=C	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Synonyms	Allyl octyl ether	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>

## Physicochemical Properties

This table summarizes key computed and experimental physicochemical properties. The compound is described as a colorless to almost colorless clear liquid.[\[1\]](#)[\[3\]](#)

Property	Value	Source / Note
Purity	>95.0% (GC)	<a href="#">[3]</a>
Monoisotopic Mass	170.167065321 Da	<a href="#">[2]</a> <a href="#">[8]</a>
XLogP3	4.1	<a href="#">[2]</a> <a href="#">[8]</a>
Boiling Point	Higher than shorter-chain analogs	<a href="#">[1]</a>
Reactivity	Influenced by steric hindrance of the n-octyl chain	<a href="#">[1]</a>

## Spectroscopic Data

The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on typical chemical shifts for similar structures.[\[1\]](#) Actual experimental values may vary slightly.

Table 1.3.1: Predicted <sup>1</sup>H NMR Spectral Data

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>3</sub> (octyl)	~0.88	Triplet	3H
-(CH <sub>2</sub> ) <sub>5</sub> - (octyl)	~1.27	Multiplet	10H
-CH <sub>2</sub> -CH <sub>2</sub> -O- (octyl)	~1.58	Quintet	2H
-O-CH <sub>2</sub> - (octyl)	~3.41	Triplet	2H
-O-CH <sub>2</sub> - (allyl)	~3.96	Doublet of Triplets	2H
=CH <sub>2</sub> (allyl)	~5.18 - 5.29	Multiplet	2H
-CH= (allyl)	~5.88 - 5.98	Multiplet	1H

Table 1.3.2: Predicted <sup>13</sup>C NMR Spectral Data

Assignment	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (octyl)	~14.1
-(CH <sub>2</sub> ) <sub>5</sub> - (octyl)	~22.7, 26.2, 29.3, 29.5, 31.8
-CH <sub>2</sub> -CH <sub>2</sub> -O- (octyl)	~29.7
-O-CH <sub>2</sub> - (octyl)	~70.9
-O-CH <sub>2</sub> - (allyl)	~71.8
=CH <sub>2</sub> (allyl)	~117.0
-CH= (allyl)	~135.0

## Synthesis and Experimental Protocols

**Allyl n-octyl ether** can be synthesized through various methods, from the classic Williamson ether synthesis to modern catalytic approaches.

### Williamson Ether Synthesis (Solvent-Free)

This method is a robust and frequently employed procedure for generating ethers. A protocol adapted from a similar synthesis provides a convenient and efficient solvent-free approach.

#### Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stir bar, combine 1-octanol (1.0 eq), allyl bromide (3.0 eq), and tetrabutylammonium iodide (TBAI, 5 mol%).
- **Base Addition:** Carefully add crushed potassium hydroxide (KOH) pellets (2.0 eq) to the mixture at room temperature.
- **Reaction:** Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
- **Work-up and Purification:** Upon completion, add water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Isolation:** Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure **allyl n-octyl ether**.

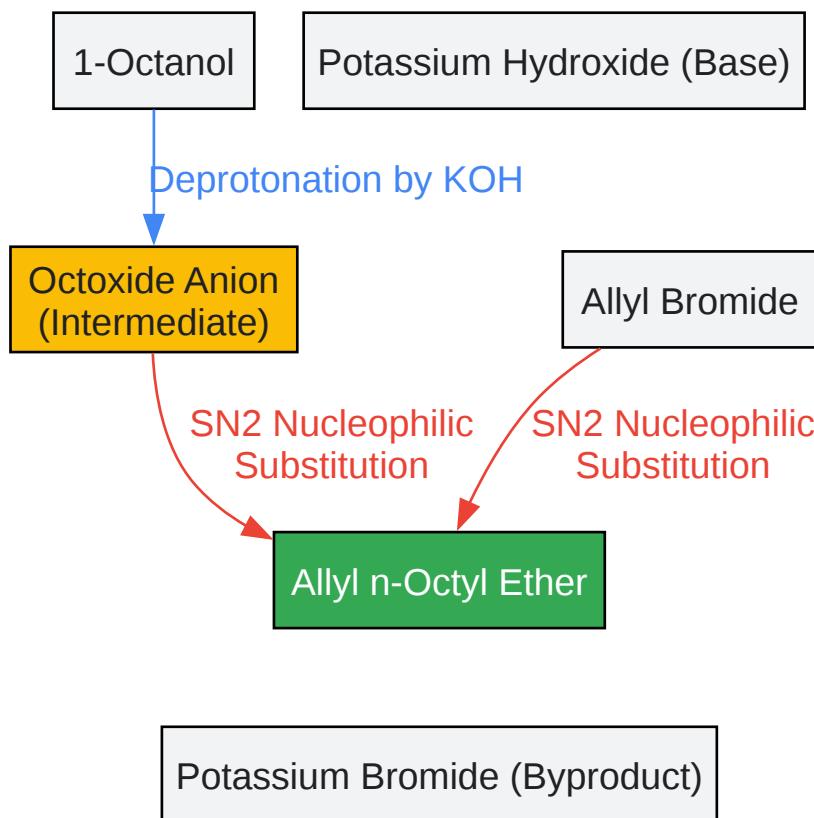


Diagram 1: Williamson Ether Synthesis of Allyl n-octyl Ether

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Diagram 1: Williamson Ether Synthesis of **Allyl n-octyl Ether**

## Modern Catalytic Methods

More advanced and efficient syntheses have been developed, offering improvements in yield, conditions, and sustainability.

- Iridium-Catalyzed Allylation: This method involves the reaction of n-octyl alcohol with an allyl source like allyl acetate, catalyzed by an iridium complex. It can achieve quantitative yields under mild conditions.<sup>[1]</sup> The mechanism typically involves the formation of a  $\pi$ -allyl iridium intermediate, which is then subjected to nucleophilic attack by the alcohol.<sup>[1]</sup>
- Dehydrative Allylation: A green chemistry approach utilizes a reusable titania-supported molybdenum oxide ( $\text{MoO}_3/\text{TiO}_2$ ) catalyst.<sup>[1]</sup> This process involves the direct reaction of 1-octanol with allyl alcohol under solvent-free conditions at elevated temperatures, producing

water as the only byproduct and achieving high yields (often >80%).<sup>[1]</sup> The catalyst's robustness allows for easy recovery and reuse.<sup>[1]</sup>

## Logical Workflow for Synthesis & Analysis

The general workflow from synthesis to characterization is a critical process for ensuring product identity and purity.

Diagram 2: Experimental Workflow for Synthesis and Characterization

## Reactivity and Applications

The dual functionality of the allyl group and the ether linkage defines the reactivity and utility of **allyl n-octyl ether**.

- **Protecting Group:** In organic synthesis, the allyl group is a valuable protecting group for alcohols due to its stability in a wide range of acidic and basic conditions. It can be selectively removed (deallylation) using transition metal catalysts, such as those based on palladium or nickel.
- **Alkene Reactivity:** The terminal double bond of the allyl group can participate in all typical alkene reactions, including polymerization, addition reactions (e.g., halogenation, epoxidation), and hydroboration.
- **Monomer and Building Block:** Like other functionalized ethers, it can serve as a monomer or a building block in polymer chemistry and as an intermediate for the synthesis of more complex molecules.

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